N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide
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Overview
Description
Synthesis Analysis
Compounds with structural similarities to "N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide" have been synthesized through methods such as aminolysis of activated acids and alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides, demonstrating the feasibility of constructing complex triazine-based molecules through stepwise chemical reactions (Berest et al., 2011).
Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed using techniques like NMR, LC-MS, and X-ray crystallography. For example, the detailed structure and electronic properties of triazine derivatives have been analyzed using single-crystal X-ray diffraction and density functional theory (DFT) (Geng et al., 2023). These studies reveal the molecular geometry, electronic distributions, and potential reactive sites within the molecules.
Chemical Reactions and Properties
The reactivity of triazine and related compounds often involves interactions with nucleophiles, potential for forming various derivatives through substitutions at available reactive sites, and the ability to participate in cyclization reactions to form complex heterocyclic systems. Microwave-assisted synthetic methods have been developed for efficient cyclization, demonstrating the chemical versatility of these molecules (Saikia et al., 2014).
properties
IUPAC Name |
N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-14(18-11-6-2-1-3-7-11)10-21-17(23)15-12-8-4-5-9-13(12)24-16(15)19-20-21/h11H,1-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDCNMXDEYHIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide |
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